molecular formula C20H25N5O2 B057250 Activador de SIRT1 3

Activador de SIRT1 3

Número de catálogo: B057250
Peso molecular: 367.4 g/mol
Clave InChI: VNOFYGGJZCEPAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CAY10591 is a quinoxaline derivative.

Aplicaciones Científicas De Investigación

Terapéutica del cáncer

El Activador de SIRT1 3 se ha investigado por su potencial en el tratamiento del cáncer debido a su papel en el metabolismo celular y la estabilidad del genoma. Al modular la actividad de SIRT1, puede influir en la proliferación y supervivencia de las células cancerosas . La capacidad del compuesto para inhibir o activar SIRT1 puede conducir al desarrollo de nuevas terapias contra el cáncer, particularmente en cánceres donde SIRT1 juega un papel clave en el crecimiento tumoral o la supresión.

Enfermedades neurodegenerativas

La activación de SIRT1 se asocia con la neuroprotección, lo que convierte al this compound en un candidato para tratar enfermedades neurodegenerativas como el Alzheimer y el Parkinson . Puede ayudar a reducir la neuroinflamación y promover la supervivencia neuronal, lo que podría retrasar la progresión de estas enfermedades.

Trastornos metabólicos

El this compound podría ser beneficioso para controlar los trastornos metabólicos, incluida la diabetes y la obesidad . SIRT1 influye en el almacenamiento de grasa, la sensibilidad a la insulina y la homeostasis de la glucosa, y su activación por este compuesto podría conducir a nuevos tratamientos para el síndrome metabólico y las afecciones relacionadas.

Salud cardiovascular

La investigación sugiere que SIRT1 tiene un papel protector en la salud cardiovascular. El this compound puede contribuir a la prevención de las enfermedades cardiovasculares al mejorar la función endotelial, reducir el estrés oxidativo y prevenir la aterosclerosis .

Envejecimiento y longevidad

SIRT1 es conocido por su impacto en el envejecimiento y la duración de la vida. Activar SIRT1 con compuestos como el this compound podría retrasar potencialmente los procesos y enfermedades relacionados con el envejecimiento, extendiendo así la vida útil saludable .

Enfermedades autoinmunitarias

Los efectos inmunomoduladores de SIRT1 sugieren que sus activadores pueden usarse para tratar enfermedades autoinmunitarias. El this compound podría ayudar a reducir la inflamación crónica y la autoinmunidad, ofreciendo un nuevo enfoque para controlar estas afecciones .

Mecanismo De Acción

Target of Action

The primary target of SIRT1 Activator 3, also known as CAY10591 or 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, is Sirtuin 1 (SIRT1) . SIRT1 is a class III histone deacetylase, whose enzymatic activity is dependent on NAD+ as a cofactor . It modulates numerous activities by controlling gene expression, DNA repair, metabolism, oxidative stress response, mitochondrial function, and biogenesis .

Mode of Action

SIRT1 Activator 3 interacts with SIRT1 and increases its level and activity in a dose- and time-dependent manner . This interaction leads to the deacetylation of key proteins such as tumor protein p53 (p53), peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Forkhead Box O (FOXO), nuclear receptor corepressor (NCoR), and E1A binding protein p300 .

Biochemical Pathways

The activation of SIRT1 by SIRT1 Activator 3 affects several biochemical pathways. It regulates essential metabolic pathways and is implicated in cellular response to caloric restriction and lifespan extension . It also controls inflammation by controlling certain transcription factors, such as NF-κB, phosphatase and tensin homologue (PTEN), PDK1, and AKT, which play a crucial role in developing acute and chronic inflammation .

Pharmacokinetics

For a similar sirt1 activator, srt2104, it was found that the drug reached peak concentrations within 2–4 h and exhibited a half-life of approximately 15–20 h . The mean bioavailability was circa 14% and the mean clearance was circa 400 ml min (-1) . These properties might give us a hint about the ADME properties of SIRT1 Activator 3, but specific studies are needed to confirm this.

Result of Action

The activation of SIRT1 by SIRT1 Activator 3 leads to several molecular and cellular effects. It decreases cell growth and induces cell-cycle repressor p21 levels . It also suppresses TNF-α in a dose-dependent manner . Moreover, it decreases the expression of several invasion/migration promoter genes and induces repressor genes .

Análisis Bioquímico

Cellular Effects

SIRT1 Activator 3 suppresses TNF-α in a dose-dependent manner . This indicates that it has significant effects on cellular processes, particularly those involving inflammation and immune response.

Temporal Effects in Laboratory Settings

The effects of SIRT1 Activator 3 over time in laboratory settings are yet to be fully explored. Its ability to suppress TNF-α in a dose-dependent manner suggests that it may have long-term effects on cellular function .

Actividad Biológica

SIRT1 (Sirtuin 1) is a member of the sirtuin family of proteins, which are NAD+-dependent deacetylases involved in various biological processes, including aging, metabolism, and stress resistance. SIRT1 activators, particularly SIRT1 Activator 3 (CAY10591), have garnered attention for their potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer. This article delves into the biological activity of CAY10591, highlighting its mechanisms, effects on cellular processes, and relevant case studies.

  • Chemical Name : CAY10591
  • Molecular Formula : C23H13Cl2N3O2
  • Molecular Weight : 434.3 g/mol
  • Purity : ≥98%
  • Stability : ≥2 years at -20°C

CAY10591 is a selective SIRT1 activator that enhances the deacetylation activity of SIRT1 on various substrates. The compound operates through a unique mechanism that does not rely solely on the acetylated substrate but may involve allosteric modulation of SIRT1. This activation leads to:

  • Deacetylation of Key Substrates : CAY10591 has been shown to decrease the acetylation levels of proteins such as p53 in cellular models, which is crucial for regulating cell cycle and apoptosis .
  • Regulation of Metabolism : By activating SIRT1, CAY10591 influences metabolic pathways, enhancing mitochondrial function and promoting oxidative stress resistance .
  • Cellular Protection : The compound exhibits protective effects against neurotoxic agents in models of Parkinson’s disease, suggesting its potential in neuroprotection .

Table 1: Summary of Biological Effects of CAY10591

Biological EffectDescriptionReferences
Neuroprotection Protects dopamine neurons from α-synuclein toxicity in Parkinson's disease models
Metabolic Regulation Enhances mitochondrial biogenesis and function through PGC-1α activation
Antioxidant Activity Increases expression of antioxidant enzymes like MnSOD and catalase
Cancer Cell Growth Inhibition Suppresses growth and invasion of cancer cells through modulation of SIRT1 activity

Case Study 1: Neuroprotection in Parkinson’s Disease

In a study examining the effects of CAY10591 on neurodegeneration, researchers found that treatment with this SIRT1 activator significantly rescued dopaminergic neurons from death induced by α-synuclein aggregates. The mechanism was attributed to enhanced SIRT1-mediated deacetylation of p53, which is known to promote cell survival pathways .

Case Study 2: Cancer Cell Dynamics

Another investigation focused on the role of CAY10591 in cancer biology. It was observed that this compound inhibited the proliferation and invasive capabilities of various cancer cell lines. The study highlighted that by activating SIRT1, CAY10591 modulated key signaling pathways involved in cell growth and apoptosis .

Research Findings

Recent research has further elucidated the pharmacodynamics of CAY10591:

  • Selectivity for SIRT1 : Unlike other compounds that may affect multiple sirtuins, CAY10591 exhibits high selectivity for SIRT1 with minimal impact on SIRT2 or SIRT3, making it a promising candidate for targeted therapies .
  • Allosteric Activation Mechanism : Studies suggest that CAY10591 may bind to an allosteric site on SIRT1, enhancing its activity without direct competition with substrate binding .

Propiedades

IUPAC Name

2-amino-N-cyclopentyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-27-12-6-11-25-18(21)16(20(26)22-13-7-2-3-8-13)17-19(25)24-15-10-5-4-9-14(15)23-17/h4-5,9-10,13H,2-3,6-8,11-12,21H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOFYGGJZCEPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SIRT1 Activator 3
Reactant of Route 2
SIRT1 Activator 3
Reactant of Route 3
SIRT1 Activator 3
Reactant of Route 4
SIRT1 Activator 3
Reactant of Route 5
SIRT1 Activator 3
Reactant of Route 6
SIRT1 Activator 3
Customer
Q & A

Q1: How does CAY10591 interact with its target, SIRT1, and what are the downstream effects?

A1: CAY10591 is a synthetic small molecule that directly activates SIRT1, a NAD+-dependent deacetylase []. While the precise mechanism remains under investigation, studies suggest CAY10591 might enhance SIRT1 activity by increasing its binding affinity for substrates or by allosteric modulation [, ]. This activation leads to deacetylation of various SIRT1 target proteins, including transcription factors and enzymes, ultimately influencing diverse cellular processes such as cell growth, apoptosis, inflammation, and metabolism [, , , , ].

Q2: What is the role of CAY10591 in influencing cell growth and apoptosis in cancer cells?

A2: Research indicates that CAY10591 can exert anti-cancer effects in certain cancer cell lines. For instance, in multiple myeloma cells, CAY10591 induced significant apoptosis in a dose-dependent manner []. Similarly, in gingival epithelial carcinoma cells, CAY10591 suppressed cell growth and increased the levels of the cell-cycle repressor p21 [, ]. The observed anti-cancer effects are thought to be mediated by SIRT1 activation and subsequent modulation of downstream signaling pathways, such as those involving AKT, mTOR, and Src [, ].

Q3: How does CAY10591 impact inflammatory pathways, particularly in the context of inflammatory bowel disease (IBD)?

A3: Studies suggest a potential role of CAY10591 in modulating inflammatory pathways relevant to IBD. IBD is characterized by defective SIRT1 expression and increased levels of Smad7, an inhibitor of the anti-inflammatory cytokine transforming growth factor-β1 [, ]. Interestingly, activating SIRT1 with CAY10591 in IBD lamina propria mononuclear cells reduced Smad7 acetylation, leading to its degradation and suggesting a potential anti-inflammatory effect [].

Q4: Are there any studies investigating the use of CAY10591 in models of liver injury?

A4: Yes, CAY10591 has shown promising results in preclinical models of liver injury. For instance, in a rat model of acetaminophen-induced hepatotoxicity, both CAY10591 and resveratrol, another SIRT1 activator, attenuated liver damage and enhanced SIRT1 activity []. Similarly, in primary rat hepatocytes exposed to a toxic dose of paracetamol, CAY10591 mitigated the deleterious effects of paracetamol and reversed the decrease in SIRT1 activity []. These findings suggest a potential protective role of CAY10591 in liver injury, possibly mediated by SIRT1 activation.

Q5: What analytical techniques are commonly employed to detect and quantify CAY10591?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is frequently used to detect and quantify CAY10591, particularly in biological matrices like plasma []. This method offers high sensitivity and selectivity, crucial for accurately measuring drug concentrations in complex biological samples. Researchers have developed and validated LC/MS/MS methods for CAY10591, establishing its suitability for doping control programs and pharmacokinetic studies [].

Q6: What are the known structural characteristics of CAY10591?

A6: CAY10591 (2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide) is a small molecule with a molecular weight of 380.48 g/mol []. While detailed spectroscopic data might be proprietary information, fragmentation studies using mass spectrometry have provided insights into its structure and helped identify characteristic product ions for analytical purposes [].

Q7: Has the structure-activity relationship (SAR) of CAY10591 been investigated, and are there any known analogs?

A7: While detailed SAR studies focusing specifically on CAY10591 might be limited in the public domain, researchers have explored the SAR of other SIRT1 activators, like SRT1720, which share structural similarities with CAY10591 []. These studies often involve modifying the core structure of the activator and evaluating the impact of these changes on SIRT1 activation, potency, and selectivity. Such investigations are crucial for developing more potent and specific SIRT1 modulators for therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.